FRAX486

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FRAX486 est un puissant inhibiteur des kinases activées par p21 (PAK), ciblant spécifiquement PAK1, PAK2 et PAK3. Ces kinases sont impliquées dans divers processus cellulaires, notamment la réorganisation du cytosquelette, la motilité cellulaire et la survie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FRAX486 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrido[2,3-d]pyrimidin-7(8H)-one. Les étapes clés comprennent :

Formation du noyau pyrido[2,3-d]pyrimidin-7(8H)-one : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Réactions de substitution : Introduction des groupes 2,4-dichlorophényle et 3-fluoro-4-(1-pipérazinyl)phényle par des réactions de substitution nucléophile.

Modifications finales : Éthylation et autres modifications pour obtenir la structure finale de this compound.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut :

Mise à l'échelle des conditions réactionnelles : S'assurer que les réactions peuvent être réalisées à plus grande échelle sans compromettre la qualité du produit.

Processus de purification : Utiliser des techniques telles que la recristallisation, la chromatographie et d'autres méthodes de purification pour obtenir du this compound de haute pureté.

Analyse Des Réactions Chimiques

Inhibition of PAK2 Kinase Activity

FRAX486 selectively targets PAK2, disrupting its phosphorylation capacity. This inhibition reduces phosphorylation of downstream substrates like syntaxin 17 (STX17), a SNARE protein critical for autophagosome-lysosome fusion . Key findings include:

- Mechanism : Competitive binding to PAK2’s ATP-binding domain, preventing kinase activation.

- Consequence : Dephosphorylation of STX17 increases its ubiquitination (Fig. 4h ), promoting proteasomal degradation via the ubiquitin-proteasome pathway.

Autophagy Disruption via STX17 Degradation

This compound-induced PAK2 inhibition triggers a cascade of molecular events:

This pathway elevates LC3-II and p62 levels, confirming autophagy inhibition .

Interaction with ABCB1 Transporter

This compound reverses multidrug resistance by binding to the ABCB1 efflux pump :

Binding Interactions

- Hydrophobic interactions : Phe303, Ile306, Tyr310, Phe728, Met949 .

- Hydrogen bonds : Tyr307 (2.8 Å), Gln725 (3.1 Å), Gln990 (2.9 Å) .

| Parameter | Value |

|---|---|

| Docking affinity | -9.939 kcal/mol |

| Key stabilizing residues | Tyr307, Gln725, Gln990 |

This interaction inhibits ABCB1-mediated drug efflux, increasing intracellular doxorubicin accumulation by 2.1-fold in resistant cells .

Cytoskeletal Effects via Actin Filament Modulation

In prostate stromal cells (WPMY-1), this compound induces:

- Actin filament degeneration : Dose-dependent (1–10 μM) disassembly of F-actin within 24 hours .

- Mechanism : PAK2 inhibition disrupts cofilin phosphorylation, increasing cofilin activity and actin depolymerization .

Proteomic Impact on Autophagy Markers

Treatment with 1 μM this compound alters key autophagy-related proteins:

| Protein | Change | Significance |

|---|---|---|

| p62/SQSTM1 | ↑ 3.5-fold | Autophagic flux inhibition |

| LC3-II | ↑ 2.8-fold | Accumulation of autophagosomes |

| LAMP1 | ↓ 40% | Reduced lysosomal fusion |

Structural Determinants of Activity

This compound’s efficacy relies on:

- Chlorine substituent : Enhances binding to PAK2’s hydrophobic pocket .

- Piperazine ring : Facilitates hydrogen bonding with kinase domain residues .

These reactions position this compound as a promising therapeutic agent for triple-negative breast cancer and multidrug-resistant malignancies. Its dual roles in kinase inhibition and transporter modulation highlight its versatility in targeting complex biochemical pathways.

Applications De Recherche Scientifique

FRAX486 has a wide range of scientific research applications, including:

Mécanisme D'action

FRAX486 exerts its effects by inhibiting p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3. These kinases play a crucial role in various cellular processes, including:

Cytoskeletal Reorganization: PAKs regulate the dynamics of the actin cytoskeleton, affecting cell shape and motility.

Cell Survival: PAKs are involved in signaling pathways that promote cell survival and proliferation.

Synaptic Function: In the nervous system, PAKs modulate dendritic spine morphology and synaptic plasticity

Comparaison Avec Des Composés Similaires

Composés similaires

FRAX597 : Un autre inhibiteur de PAK ayant des propriétés similaires mais une spécificité et une puissance différentes.

Ripretinib : Un inhibiteur de kinase qui cible plusieurs kinases, y compris les PAK, mais a un spectre d'activité plus large.

Unicité de FRAX486

This compound est unique en raison de sa forte spécificité pour PAK1, PAK2 et PAK3, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans divers processus cellulaires. Sa capacité à traverser la barrière hémato-encéphalique et sa biodisponibilité orale renforcent encore son potentiel pour des applications thérapeutiques .

Activité Biologique

FRAX486 is a potent inhibitor of p21-activated kinases (PAKs), particularly PAK2, and has emerged as a significant compound in various biological studies due to its diverse effects on cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various disease models.

Overview of this compound

- Chemical Structure :

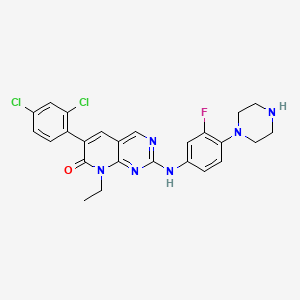

- Chemical Name: 6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one

- Purity: ≥98%

- Inhibition Potency :

Neurobehavioral Effects

This compound has been shown to rescue neurobehavioral and metabolic deficits in mouse models. In a study involving Cdkl5-knockout mice, treatment with this compound led to:

- Neuronal Maturation : Restoration of abnormal neuronal maturation and increased PSD95-positive puncta.

- Behavioral Improvements : Normalization of hyperactivity and fear learning defects .

- Oxidative Stress Reduction : Decreased reactive oxygen species levels in the blood .

Cancer Therapeutics

This compound also exhibits significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC):

- Autophagy Inhibition : It inhibits autophagy by targeting PAK2, leading to the degradation of STX17, which is critical for autophagosome-lysosome fusion. This results in increased levels of E-cadherin and decreased migration and metastasis of TNBC cells .

| Mechanism | Effect |

|---|---|

| Autophagy Inhibition | Decreased TNBC cell migration |

| E-cadherin Regulation | Upregulation enhances epithelial characteristics |

Multidrug Resistance Reversal

This compound has been found to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells:

- ATPase Activity Inhibition : It suppresses ABCB1 ATPase activity by up to 60.5%, leading to increased intracellular concentrations of doxorubicin in resistant cell lines .

| Parameter | Result |

|---|---|

| Maximum Inhibition Level | 60.5% at 10 μM |

| IC50 for ATPase Activity | 0.02 μM |

Fragile X Syndrome Model

In studies involving Fmr1 knockout mice (a model for Fragile X syndrome), this compound treatment ameliorated autism-like behaviors and improved dendritic spine morphology:

- Behavioral Assessment : Significant improvements were noted in social interaction tests.

- Neuroanatomical Changes : Enhanced dendritic spine density was observed post-treatment, indicating neuroprotective effects .

CDKL5 Deficiency Disorder

In another model, Cdkl5-deficient mice treated with this compound displayed:

Propriétés

IUPAC Name |

6-(2,4-dichlorophenyl)-8-ethyl-2-(3-fluoro-4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2FN6O/c1-2-34-23-15(11-19(24(34)35)18-5-3-16(26)12-20(18)27)14-30-25(32-23)31-17-4-6-22(21(28)13-17)33-9-7-29-8-10-33/h3-6,11-14,29H,2,7-10H2,1H3,(H,30,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFOIHIUYFSOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)N5CCNCC5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.